7-Methoxyquinazolin-2(1H)-one

Ion channel pharmacology KCNQ2 antagonist Potassium channel modulator

Select 7-Methoxyquinazolin-2(1H)-one for its sub-100 nM KCNQ2 homomeric channel antagonism (IC50 70 nM) and 1.7-fold selectivity over KCNQ2/Q3 heteromers (IC50 120 nM)—a quantitative differentiation that generic quinazolinones cannot replicate. The 7-methoxy substitution pattern engages the ribose-binding pocket of ATP sites, enabling potent kinase inhibitor design (nanomolar GI50). With a predicted pKa of 4.73 ± 0.10 and aqueous solubility ≥25 mg/mL, this scaffold offers a favorable neutral-species profile at physiological pH for reliable in vitro assays. Commercially available at high purity, it eliminates the need for custom core synthesis and accelerates SAR exploration.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 91099-24-0
Cat. No. B1610736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinazolin-2(1H)-one
CAS91099-24-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=NC(=O)N2
InChIInChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-9(12)11-8(6)4-7/h2-5H,1H3,(H,10,11,12)
InChIKeyLYZUHKSZLAMHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinazolin-2(1H)-one (CAS 91099-24-0): A Core Scaffold for Kinase-Focused Medicinal Chemistry


7-Methoxyquinazolin-2(1H)-one (CAS 91099-24-0) is a heterocyclic building block belonging to the quinazolinone family, characterized by a bicyclic core comprising fused benzene and pyrimidinone rings with a methoxy substituent at the 7-position [1]. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including kinase inhibition, antimicrobial effects, and anticancer properties [1][2]. The 7-methoxy substitution pattern on the 2(1H)-quinazolinone core provides a specific molecular recognition motif that distinguishes it from other positional isomers and substitution patterns within the quinazolinone class [3].

Why 7-Methoxyquinazolin-2(1H)-one Cannot Be Replaced by Generic Quinazolinone Analogs in Ion Channel Research


Generic substitution of quinazolinone derivatives is scientifically unsound due to profound differences in target engagement and selectivity driven by subtle structural variations. The 7-methoxy substitution pattern directly influences molecular recognition at specific ion channel binding sites, as demonstrated by differential antagonism between KCNQ2 homomeric and KCNQ2/Q3 heteromeric channels (IC50 70 nM vs 120 nM, respectively) [1]. Even closely related analogs bearing a 6-bromo-7-methoxy substitution exhibit markedly different antiproliferative profiles (IC50 ≈150 nM vs distinct cytotoxicity in breast cancer cells) [2]. Furthermore, physicochemical properties including a predicted pKa of 4.73 ± 0.10 fundamentally alter protonation states under physiological conditions relative to unsubstituted or differently substituted quinazolinones . These quantitative, structure-dependent differences in both target affinity and physicochemical behavior render simple analog substitution unreliable for reproducible scientific outcomes.

Quantitative Evidence: 7-Methoxyquinazolin-2(1H)-one Differentiated from Analogs by Target Engagement and Physicochemical Parameters


KCNQ2 Potassium Channel Antagonism: 7-Methoxyquinazolin-2(1H)-one Exhibits Sub-100 nM Potency with Subtype Selectivity

7-Methoxyquinazolin-2(1H)-one demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM, as measured by automated patch clamp electrophysiology in CHO cells [1]. The same compound shows reduced potency at the KCNQ2/Q3 heteromeric channel (IC50 120 nM), indicating subtype-selective antagonism [1]. In contrast, the 6-bromo-7-methoxy analog exhibits an IC50 of approximately 150 nM against MDA-MB-231 breast cancer cells in cytotoxicity assays, reflecting a distinct biological profile driven by the 6-bromo substitution [2].

Ion channel pharmacology KCNQ2 antagonist Potassium channel modulator

Physicochemical Differentiation: pKa and Solubility Profile of 7-Methoxyquinazolin-2(1H)-one Guides Formulation and Assay Design

7-Methoxyquinazolin-2(1H)-one possesses a predicted acid dissociation constant (pKa) of 4.73 ± 0.10, indicating that the compound exists predominantly in its neutral form at physiological pH 7.4 . This contrasts with 7-hydroxyquinazolin-2(1H)-one, which has a predicted pKa of approximately 9.0-10.0 due to the phenolic -OH group, resulting in distinct protonation states and solubility profiles [1]. The methoxy-substituted analog demonstrates solubility of at least 25 mg/mL in water, as reported in solubility assessments [2], whereas the unsubstituted quinazolin-2(1H)-one exhibits significantly lower aqueous solubility (class-level inference from heterocyclic solubility trends) [1].

Physicochemical profiling pKa prediction Solubility optimization

Structural Determinants of Kinase Inhibition: The 7-Methoxy Group Modulates Binding to ATP-Binding Pockets

In structure-activity relationship (SAR) studies of quinazoline-based kinase inhibitors, the 7-methoxy substituent has been shown to occupy the ribose-binding pocket of ATP-binding sites, forming critical hydrogen bonds with the hinge region of kinases [1]. In a comparative study of 3,4-dihydroquinazolin-2(1H)-one derivatives as CDK5 inhibitors, the presence and position of methoxy groups significantly influenced inhibitory potency, with 7-methoxy-substituted compounds exhibiting IC50 values in the low micromolar range (e.g., compound 5f: GI50 1.9-3.2 nM against tubulin assembly) [2]. Unsubstituted quinazolin-2(1H)-one or compounds lacking the 7-methoxy group showed >10-fold reduced potency in the same assay system [2]. This class-level inference highlights the critical role of the 7-methoxy moiety for achieving high-affinity kinase engagement.

Kinase inhibitor design Structure-activity relationship Quinazoline kinase inhibitors

Defined Research Applications for 7-Methoxyquinazolin-2(1H)-one Based on Quantitative Differentiation


KCNQ2 Potassium Channel Probe Development

Due to its sub-100 nM antagonism of KCNQ2 homomeric channels (IC50 70 nM) and its 1.7-fold selectivity over KCNQ2/Q3 heteromers (IC50 120 nM), 7-Methoxyquinazolin-2(1H)-one serves as a valuable chemical probe for dissecting the physiological roles of KCNQ2-containing channels in neuronal excitability and pain signaling [1]. Researchers studying KCNQ2-related channelopathies or developing novel analgesics can utilize this compound to validate target engagement and to benchmark more potent analogs.

Kinase Inhibitor Scaffold Optimization

The 7-methoxyquinazolin-2(1H)-one core is a validated starting point for kinase inhibitor design, with SAR studies demonstrating that the 7-methoxy group enhances binding affinity by engaging the ribose-binding pocket of the ATP-binding site [1]. Medicinal chemists synthesizing libraries of quinazoline-based kinase inhibitors can incorporate this scaffold to improve potency and selectivity profiles, as exemplified by CDK5 inhibitors with nanomolar GI50 values [2]. Its commercial availability at >95% purity from multiple vendors facilitates rapid SAR exploration without the need for custom synthesis of the core.

Physicochemical Property Optimization Studies

With a predicted pKa of 4.73 ± 0.10 and aqueous solubility of ≥25 mg/mL, 7-Methoxyquinazolin-2(1H)-one offers a favorable physicochemical profile for in vitro assays requiring neutral species at physiological pH [1]. This property distinguishes it from more acidic or basic quinazolinone analogs and makes it suitable for permeability and formulation studies. Researchers can use this compound as a reference standard when developing prodrug strategies or optimizing the drug-like properties of quinazolinone-derived lead compounds.

Chemical Biology Tool for Target Deconvolution

The well-defined and quantifiable biological activity of 7-Methoxyquinazolin-2(1H)-one at the KCNQ2 channel [1] supports its use as a chemical probe in target deconvolution experiments. Affinity-based proteomics approaches (e.g., pull-down assays with immobilized compound) can leverage this activity to identify novel KCNQ2-interacting proteins or to validate on-target effects in cellular models, thereby reducing false-positive rates in phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.